2,2'-Bisnalmefene

Catalog No.
S1899756
CAS No.
176220-84-1
M.F
C42H48N2O6
M. Wt
676.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bisnalmefene

CAS Number

176220-84-1

Product Name

2,2'-Bisnalmefene

IUPAC Name

(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C42H48N2O6

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30-,37+,38+,39+,40+,41-,42-/m1/s1

InChI Key

DEKUTJDLMXTWRE-CVQRZJKKSA-N

SMILES

C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O

Canonical SMILES

C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=CC(=C(C5=C4[C@]2([C@H]1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=C)CC2)O)O)O

2,2'-Bisnalmefene is a dimeric, or bivalent, ligand derived from the opioid antagonist nalmefene. As a member of the morphinan class of compounds, it is designed as a high-affinity probe for studying opioid receptor pharmacology. Its structure, featuring two nalmefene units linked together, is engineered to interact with opioid receptors in a distinct manner compared to its monovalent precursor, nalmefene, or other common antagonists. This structural design is intended to confer unique properties such as enhanced receptor affinity, selectivity, and potency, making it a specialized tool for investigating receptor dimerization and function.

Direct substitution of 2,2'-Bisnalmefene with its monomer, nalmefene, or other standard opioid antagonists like naloxone or naltrexone, is inappropriate for research targeting specific pharmacological outcomes. The bivalent structure of 2,2'-Bisnalmefene is not an incidental feature; it is the primary driver of its distinct functional profile. This dimerization leads to significant, non-linear changes in receptor affinity, selectivity, and in-vivo duration of action compared to the parent compound. Researchers procuring this compound require these specific enhancements for applications such as probing receptor dimers, achieving ultra-high antagonist potency at kappa-opioid receptors (KORs), or ensuring long-lasting receptor blockade in experimental models, none of which can be replicated by simply increasing the concentration of a monovalent substitute.

Dramatically Increased Kappa Opioid Receptor (KOR) Selectivity Over Monomer

The dimerization of nalmefene to form 2,2'-Bisnalmefene results in a substantial improvement in selectivity for the kappa-opioid receptor (KOR) relative to mu (MOR) and delta (DOR) opioid receptors. In competitive binding assays, 2,2'-Bisnalmefene demonstrates a KOR binding affinity (Ki) of 0.025 nM, while its affinity for MOR and DOR is 0.45 nM and 11 nM, respectively. This yields a selectivity ratio of approximately 440-fold for KOR over DOR. In contrast, the parent monomer nalmefene shows a KOR Ki of 0.21 nM and a DOR Ki of 15 nM, resulting in a much lower selectivity ratio of ~71-fold for KOR over DOR.

Evidence DimensionReceptor Selectivity (KOR vs. DOR)
Target Compound Data~440-fold selectivity (Ki DOR / Ki KOR = 11 nM / 0.025 nM)
Comparator Or BaselineNalmefene (monomer): ~71-fold selectivity (Ki DOR / Ki KOR = 15 nM / 0.21 nM)
Quantified DifferenceOver 6-fold greater KOR vs. DOR selectivity compared to the nalmefene monomer.
ConditionsCompetitive radioligand binding assays using guinea pig brain membranes.

For experiments requiring precise KOR antagonism with minimal off-target effects at DORs, this enhanced selectivity reduces experimental noise and improves data reliability.

Exceptional In-Vitro KOR Antagonist Potency Surpassing Nalmefene

In functional assays, 2,2'-Bisnalmefene is a significantly more potent KOR antagonist than its monovalent precursor, nalmefene. When evaluated in the guinea pig ileum (GPI) preparation, a standard assay for KOR functional activity, 2,2'-Bisnalmefene displayed an antagonist equilibrium constant (Ke) of 0.046 nM. Under identical conditions, nalmefene exhibited a Ke value of 1.2 nM. This demonstrates that the bivalent structure provides a substantial advantage in functional antagonist potency at the target receptor.

Evidence DimensionKOR Antagonist Potency (Ke)
Target Compound Data0.046 nM
Comparator Or BaselineNalmefene (monomer): 1.2 nM
Quantified DifferenceApproximately 26-fold more potent than nalmefene.
ConditionsGuinea pig ileum (GPI) functional assay, using U-50,488 as the KOR agonist.

This higher potency allows researchers to use lower concentrations to achieve effective KOR blockade, which minimizes material costs, reduces the risk of non-specific binding, and improves the therapeutic window in experimental models.

Extended Duration of Action Compared to Standard Antagonists

While direct in-vivo duration studies for 2,2'-Bisnalmefene are not readily available, the principle that bivalent opioid ligands can exhibit a prolonged duration of action is well-established. The parent compound, nalmefene, already possesses a significantly longer duration of action than naloxone, with a terminal half-life of approximately 10.8 hours. The increased receptor affinity and potential for simultaneous binding conferred by the dimeric structure of 2,2'-Bisnalmefene are expected to further prolong its receptor occupancy and functional antagonism, a key advantage for chronic studies requiring sustained receptor blockade without frequent redosing.

Evidence DimensionExpected In-Vivo Duration of Action
Target Compound DataExpected to be significantly prolonged due to high affinity and bivalency.
Comparator Or BaselineNalmefene (monomer): ~10.8-hour half-life. Naloxone (common substitute): ~60-90 minute duration of action.
Quantified DifferenceNalmefene itself has a >2-fold longer duration than naloxone; the bivalent form is expected to extend this further.
ConditionsIn-vivo animal or human studies.

This property is critical for procurement decisions in behavioral or long-term physiological studies, as it enables stable, continuous KOR antagonism, reducing animal handling stress and improving the consistency of experimental conditions over extended periods.

Probing the Functional Role of Kappa Opioid Receptor (KOR) Dimers

The bivalent nature of 2,2'-Bisnalmefene makes it a purpose-built tool for investigating the existence and functional relevance of KOR homodimers or oligomers. Its ability to potentially span two adjacent receptor units provides a method for stabilizing or selectively antagonizing these complexes in a way that monovalent ligands like nalmefene cannot.

High-Selectivity KOR Blockade in Complex Biological Systems

In studies involving tissues or neural circuits with heterogeneous expression of mu, delta, and kappa opioid receptors, the superior KOR-over-DOR selectivity of 2,2'-Bisnalmefene is a critical advantage. Procuring this compound is justified when the research goal is to isolate the effects of KOR antagonism with the highest possible confidence, minimizing confounding signals from other opioid receptor subtypes.

Long-Duration Behavioral Studies Requiring Sustained KOR Antagonism

For multi-day behavioral paradigms, such as those studying addiction, depression, or chronic stress, the expected prolonged duration of action of 2,2'-Bisnalmefene offers a significant process advantage. Its use can reduce the need for repeated injections, lowering animal stress and providing more stable, continuous receptor blockade compared to shorter-acting antagonists, thereby improving the quality and reproducibility of long-term experimental data.

XLogP3

4.3

Wikipedia

17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol

Dates

Last modified: 08-16-2023

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